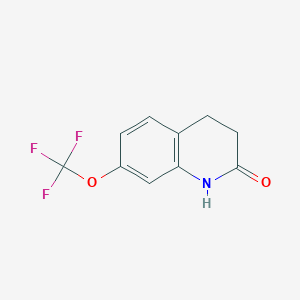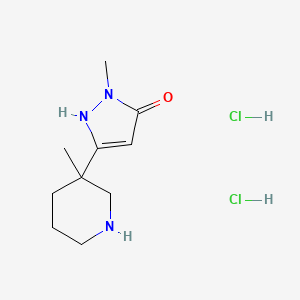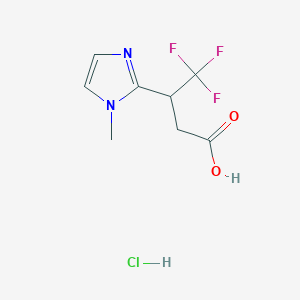![molecular formula C11H23N3O B1460064 2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide CAS No. 1019340-95-4](/img/structure/B1460064.png)
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as alpha amino acid amides . It is a small molecule and is considered experimental . The chemical formula is C24H31N5O2 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with an average weight of 421.5352 and a monoisotopic weight of 421.247775261 . It contains elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 373.3±17.0 °C (Predicted), a density of 0.989±0.06 g/cm3 (Predicted), and a pKa of 15.88±0.46 (Predicted) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Antibacterial Potential : A study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. Compounds showed moderate inhibitory activity against various bacterial strains, with particular effectiveness against Gram-negative bacteria (Iqbal et al., 2017).
Enzyme Inhibition : Research on N-aryl/aralkyl substituted-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives revealed promising activity against acetylcholinesterase and butyrylcholinesterase enzymes, indicating potential for therapeutic applications in neurodegenerative diseases (Khalid et al., 2014).
Antimicrobial Nano-Materials : Another study synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives, exhibiting significant antimicrobial activities against pathogenic bacteria and Candida species, highlighting the potential for developing new antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Chemical Synthesis and Optimization
Catalysis and Synthesis : A study demonstrated the use of nano magnetite (Fe3O4) as a robust catalyst for the one-pot synthesis of certain acetamide derivatives under ultrasound irradiation, showcasing advancements in chemical synthesis techniques (Mokhtary & Torabi, 2017).
Redox Derivatives Synthesis : Research on the synthesis of redox derivatives of a related piperidine-oxyl structure highlighted the importance of understanding the structural transformations during oxidation processes, which is crucial for developing novel redox-active materials (Sen' et al., 2014).
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-[4-(Aminomethyl)piperidin-1-yl]-n-(propan-2-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . The interaction with CDK2 suggests that this compound may influence cell proliferation and apoptosis. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further highlighting its potential impact on cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns . This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, this compound may induce apoptosis in certain cell types, making it a potential candidate for cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle . This inhibition can lead to cell cycle arrest and apoptosis in rapidly proliferating cells. Additionally, the compound may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular functions. These interactions highlight the compound’s potential as a therapeutic agent targeting specific molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged cell cycle arrest and apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and optimizing its use in research and clinical settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways . At higher doses, it may induce toxic or adverse effects, including organ damage and systemic toxicity. These dosage-dependent effects are essential for determining the therapeutic window and optimizing the compound’s use in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells. Additionally, it may bind to plasma proteins, influencing its distribution and bioavailability. These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of the compound is crucial for optimizing its use in research and therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)piperidin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)13-11(15)8-14-5-3-10(7-12)4-6-14/h9-10H,3-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQJVTUSBRRQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
![2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1459982.png)
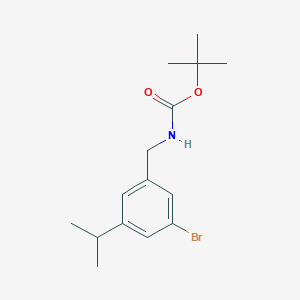
![2-Chlorothieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1459985.png)
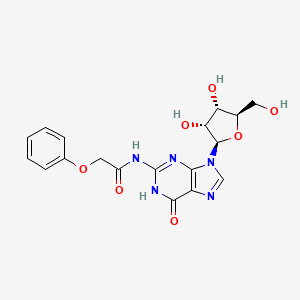
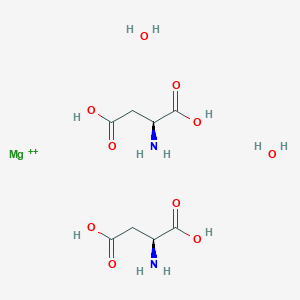

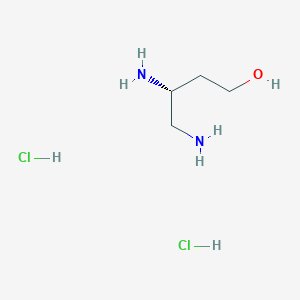
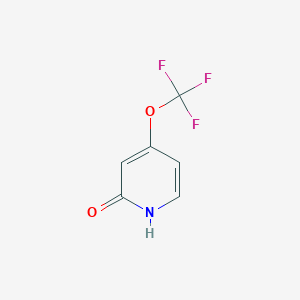
![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)
